4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde
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Overview
Description
4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₂O₂. It is a cyclopentane derivative characterized by the presence of two methyl groups and an oxo group on the cyclopentane ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with methylating agents to introduce the dimethyl groups, followed by oxidation to introduce the oxo group and finally, formylation to add the aldehyde group .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxo group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can be employed.
Major Products:
Oxidation: 4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid.
Reduction: 4,4-Dimethyl-2-hydroxycyclopentane-1-carbaldehyde.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in various addition and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclopentanone: Lacks the dimethyl and aldehyde groups, making it less reactive in certain types of reactions.
4,4-Dimethylcyclopentanone: Similar structure but lacks the aldehyde group, limiting its reactivity in formylation reactions.
2-Oxocyclopentane-1-carbaldehyde: Lacks the dimethyl groups, affecting its steric and electronic properties.
Uniqueness: 4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde is unique due to the presence of both the dimethyl and aldehyde groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
81887-97-0 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4,4-dimethyl-2-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(2)3-6(5-9)7(10)4-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
IZBXFBSOUJCVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C1)C=O)C |
Origin of Product |
United States |
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